molecular formula C15H15ClFN3O2 B2992123 2-chloro-4-fluoro-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide CAS No. 1797021-47-6

2-chloro-4-fluoro-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide

Cat. No.: B2992123
CAS No.: 1797021-47-6
M. Wt: 323.75
InChI Key: PUKLEQJUKZKECT-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro and fluoro substituent on the benzene ring, along with a pyrazole and oxane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-performance liquid chromatography (HPLC) for purification and the employment of automated reactors to control reaction conditions precisely .

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-fluoro-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific substituents introduced during the reactions. For example, Suzuki–Miyaura coupling can yield various biaryl compounds .

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-4-fluoro-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide is unique due to the presence of both the oxane and pyrazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-chloro-4-fluoro-N-[1-(oxan-4-yl)pyrazol-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClFN3O2/c16-14-7-10(17)1-2-13(14)15(21)19-11-8-18-20(9-11)12-3-5-22-6-4-12/h1-2,7-9,12H,3-6H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUKLEQJUKZKECT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)NC(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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